6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S702763
CAS No.
5791-00-4
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS Number

5791-00-4

Product Name

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound characterized by its unique benzoxazine structure. It is identified by the molecular formula C9H8ClNO2C_9H_8ClNO_2 and has a molecular weight of 197.62 g/mol. This compound appears as a white to light yellow crystalline powder and is notable for its chlorine substitution at the sixth position and a methyl group at the second position of the benzoxazine ring. The compound is registered under CAS number 5791-00-4 and has various applications in organic synthesis and biological research .

  • Allelopathy: They can inhibit the growth of other plants [].
  • Antibacterial and antifungal properties: Some benzoxazinones have been shown to possess antimicrobial activity.

Intermediate for Drug Discovery and Development

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one finds its primary application in scientific research as a key intermediate for the synthesis of more complex organic compounds. These compounds can then be further investigated for potential pharmaceutical activity [, ]. Due to the presence of the benzoxazinone ring structure, 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block for creating new molecules with diverse therapeutic properties []. Researchers can modify the core structure to explore a range of biological activities.

Limitations in Current Research

Typical of benzoxazine derivatives. Notably, it can undergo nucleophilic substitutions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. Additionally, it can be involved in cyclization reactions to form more complex structures. The compound can also undergo hydrolysis, leading to the formation of corresponding acids or amines depending on reaction conditions .

This compound exhibits potential biological activities, particularly in the realm of pharmacology. It has been used to synthesize derivatives with vasorelaxant properties, indicating its relevance in cardiovascular research. Additionally, analogs derived from this compound have shown antifungal and anti-Candida activities, making it a candidate for further exploration in medicinal chemistry . Its biological effects may be attributed to its structural characteristics that allow interaction with various biological targets.

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of 2-amino phenol with chloroacetyl chloride in the presence of suitable bases such as potassium carbonate or cesium carbonate, followed by cyclization under reflux conditions. The formation of the desired product can be confirmed through spectroscopic methods such as NMR and mass spectrometry .

General Synthetic Route:

  • Starting Materials: 2-amino phenol and chloroacetyl chloride.
  • Reagents: Potassium carbonate or cesium carbonate.
  • Solvent: Acetonitrile or DMF (dimethylformamide).
  • Conditions: Reflux for several hours followed by purification through column chromatography.

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against fungal infections and cardiovascular diseases due to their vasorelaxant properties. Additionally, it is utilized in academic research to study the structure-activity relationship of benzoxazine derivatives .

Studies involving 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one often focus on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic applications. For instance, investigations into its binding affinity with specific receptors could elucidate its vasorelaxant effects or antifungal activity .

Several compounds share structural similarities with 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, which can provide context for understanding its uniqueness:

Compound NameCAS NumberSimilarity Index
7-Chloro-2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one1506636-10-70.97
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide1020054-99-20.96
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one124188-37-00.95
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide1020055-19-90.92
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide954585-98-90.91

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The distinct substitution pattern on the benzoxazine ring of 6-Chloro-2-methyl-2H-benzoxazin-3(4H)-one contributes to its unique properties and potential applications compared to its analogs .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

Explore Compound Types